2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfamoyl group, and a difluorophenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 2-chloro-4-nitrophenol with 2-methoxyethylamine under basic conditions. This reaction forms the 2-chloro-4-[(2-methoxyethyl)amino]phenol intermediate.
Sulfamoylation: The intermediate is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine. This step introduces the sulfamoyl group, resulting in 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol.
Acetamide Formation: The final step involves the reaction of the sulfamoylated phenol with 2,4-difluoroaniline and acetic anhydride under acidic conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the phenoxy ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound in industrial research.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is known to interact with enzyme active sites, while the phenoxy and difluorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide
- **2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide
- **2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-dibromophenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O5S/c1-26-7-6-21-28(24,25)12-3-5-16(13(18)9-12)27-10-17(23)22-15-4-2-11(19)8-14(15)20/h2-5,8-9,21H,6-7,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJWRJOTGMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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